GSK2194069 - 1332331-08-4

GSK2194069

Catalog Number: EVT-269925
CAS Number: 1332331-08-4
Molecular Formula: C25H24N4O3
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS) [, , , , ]. It is classified as a small molecule inhibitor and has been investigated for its potential as an anticancer agent due to the overexpression of hFAS in cancer cells [, , , , , ]. GSK2194069 exhibits a high binding affinity for the KR domain, effectively inhibiting its enzymatic activity and disrupting fatty acid synthesis [, , , ].

Future Directions
  • Optimizing pharmacokinetic properties: Further research is needed to improve the pharmacokinetic properties of GSK2194069 and its derivatives, particularly for in vivo applications like PET imaging. Modifications to the molecular structure could enhance its absorption, distribution, metabolism, and excretion profile, leading to better tumor targeting and reduced off-target effects [].
  • Exploring combination therapies: Combining GSK2194069 with other anticancer agents could potentially enhance its therapeutic efficacy. Studies investigating synergistic effects with existing chemotherapies or targeted therapies could lead to novel treatment strategies for various cancers [].

Compound Description: C75 is a synthetic fatty acid synthase (FASN) inhibitor. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. [, ]

Relevance: Like GSK2194069, C75 targets and inhibits FASN, suggesting a shared mechanism of action. Both compounds highlight the potential of FASN inhibition as a therapeutic strategy in cancer. [, ]

Compound Description: Cerulenin is a natural product FASN inhibitor isolated from the fungus Cephalosporium caerulens. It acts by covalently binding to the ketoacyl synthase domain of FASN. []

Relevance: Cerulenin and GSK2194069 both inhibit FASN, albeit through different mechanisms. This shared target underscores the importance of FASN as a potential target for anticancer therapies. []

Fasnall

Compound Description: Initially considered a FASN inhibitor, Fasnall has been shown to primarily act as a respiratory Complex I inhibitor. This finding highlights the importance of careful validation of small molecule inhibitors to accurately understand their mechanisms of action. []

Relevance: Although initially thought to target FASN like GSK2194069, Fasnall's activity as a Complex I inhibitor distinguishes it. This difference emphasizes the need for robust target validation in drug discovery. []

TVB-2640

Compound Description: TVB-2640 is an orally bioavailable FASN inhibitor that has entered clinical trials for cancer treatment. [, ]

Relevance: TVB-2640 and GSK2194069 both target FASN, indicating a shared therapeutic target for cancer. The clinical progression of TVB-2640 suggests potential for GSK2194069 and other FASN inhibitors in cancer treatment. [, ]

TVB-3166

Compound Description: TVB-3166 is another FASN inhibitor with potential anticancer activity. []

Relevance: Similar to GSK2194069, TVB-3166 targets FASN, indicating a shared mechanism of action and therapeutic potential. []

JNJ-54302833

Compound Description: JNJ-54302833 is a FASN inhibitor currently under preclinical investigation as a potential anticancer agent. []

Relevance: JNJ-54302833 shares the same target as GSK2194069, FASN. This common target highlights the interest in FASN inhibition as a therapeutic strategy for cancer. []

IPI-9119

Compound Description: IPI-9119 is a FASN inhibitor in preclinical development as a potential anticancer therapy. []

Relevance: Both IPI-9119 and GSK2194069 target FASN, supporting the exploration of FASN inhibitors as anticancer agents. []

11C-methyltriazolones

Compound Description: These compounds represent a series of triazolone derivatives developed as potential positron emission tomography (PET) imaging probes for FASN. While they exhibited promising binding affinity for FASN, their in vivo pharmacokinetics require further optimization for effective tumor targeting. []

Relevance: The 11C-methyltriazolones, while designed for imaging, are structurally related to GSK2194069 and target FASN, illustrating the potential for developing various chemical scaffolds targeting this enzyme for therapeutic or diagnostic purposes. []

Imidazopyridine

Compound Description: Imidazopyridine derivatives have shown potent inhibitory activity against FASN, with reported IC50 values in the nanomolar range. []

Relevance: The potent FASN inhibitory activity of imidazopyridines, along with GSK2194069, highlights this chemical class as a valuable starting point for developing new FASN inhibitors. []

Epigallocatechin-3-gallate (EGCG)

Compound Description: EGCG is a natural polyphenol found in green tea that has demonstrated FASN inhibitory activity. []

Relevance: Although structurally distinct from GSK2194069, EGCG's ability to inhibit FASN highlights the potential of targeting this enzyme from both synthetic and natural product sources. []

Platensimycin

Compound Description: Platensimycin is a natural product with antibiotic activity that also exhibits FASN inhibitory effects. []

Relevance: Platensimycin, like GSK2194069, targets FASN, demonstrating the enzyme's relevance in diverse therapeutic areas, including cancer and bacterial infections. []

Overview

GSK2194069 is a potent inhibitor of fatty acid synthase, an enzyme critical for the synthesis of fatty acids in various biological systems. This compound has garnered attention in cancer research due to its ability to disrupt lipid metabolism, which is often altered in cancer cells. GSK2194069 is classified as a fatty acid synthase inhibitor and has shown efficacy in reducing de novo fatty acid synthesis in multiple cancer cell lines.

Source and Classification

GSK2194069 was developed by GlaxoSmithKline and is categorized under the class of fatty acid synthase inhibitors. It is also referred to as Fatty Acid Synthase Inhibitor II and has the CAS number 1332331-08-4. The compound has been studied extensively for its potential therapeutic applications in oncology, particularly for cancers that exhibit high levels of fatty acid synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2194069 involves several key steps typically executed in a laboratory setting. The compound is synthesized using standard organic chemistry techniques, including:

  1. Starting Materials: The synthesis begins with appropriate starting materials that contain the necessary functional groups for constructing the fatty acid synthase inhibitor structure.
  2. Reactions: Various chemical reactions such as condensation, cyclization, and functional group modifications are employed to build the complex molecular framework of GSK2194069.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure and Data

GSK2194069 has a complex molecular structure characterized by several functional groups that contribute to its inhibitory activity against fatty acid synthase. The molecular formula for GSK2194069 is C22H24N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 376.45 g/mol.
  • Structural Features: The structure includes a benzofuran moiety and a triazole ring, which are essential for its interaction with the enzyme.

The three-dimensional conformation of GSK2194069 allows it to fit into the active site of fatty acid synthase, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

GSK2194069 functions primarily through competitive inhibition of fatty acid synthase. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the catalytic activity necessary for fatty acid synthesis.

  1. Inhibition Mechanism: Studies have shown that GSK2194069 can reduce de novo fatty acid synthesis by over 70% in various cancer cell lines such as KATO-III, MKN45, SNU-1, and A549 cells when treated at concentrations around 100 nM for 24 hours .
  2. Metabolic Impact: The inhibition leads to altered metabolic pathways within cancer cells, affecting their growth and proliferation.
Mechanism of Action

Process and Data

The mechanism by which GSK2194069 exerts its effects involves several biochemical processes:

  1. Fatty Acid Synthase Inhibition: By binding to the enzyme's active site, GSK2194069 effectively blocks the conversion of acetyl-CoA and malonyl-CoA into long-chain fatty acids.
  2. Metabolic Reprogramming: This inhibition forces cancer cells to adapt their metabolic pathways, often leading to increased reliance on alternative energy sources such as glucose or glutamine.
  3. Cellular Effects: Inhibition of fatty acid synthesis can induce apoptosis (programmed cell death) in cancer cells due to metabolic stress.

Research indicates that GSK2194069 completely blocks de novo fatty acid synthesis in multiple cancer cell lines, confirming its potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK2194069 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can be influenced by pH and temperature; thus, proper storage conditions are essential for maintaining efficacy.

These properties are crucial for its formulation into pharmaceutical products intended for clinical use.

Applications

Scientific Uses

GSK2194069 has significant applications in scientific research:

  1. Cancer Research: Primarily investigated for its potential use as an anticancer agent by targeting lipid metabolism in tumors.
  2. Metabolic Studies: Used to explore metabolic reprogramming in cancer cells and understand how lipid biosynthesis affects tumor growth.
  3. Pharmaceutical Development: As a lead compound, it serves as a model for developing new drugs targeting fatty acid metabolism.

Properties

CAS Number

1332331-08-4

Product Name

GSK2194069

IUPAC Name

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1

InChI Key

AQTPWCUIYUOEMG-INIZCTEOSA-N

SMILES

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

GSK-2194069; GSK 2194069; GSK2194069.

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6

Isomeric SMILES

C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.